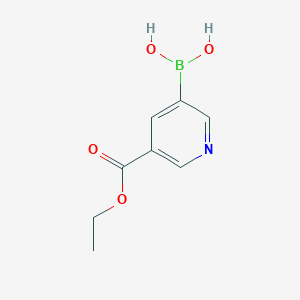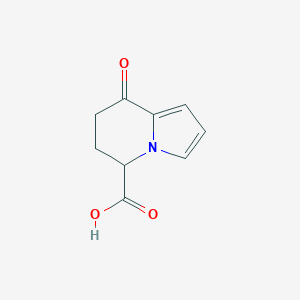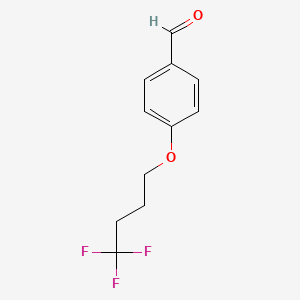
4-(4,4,4-Trifluorobutoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(4,4,4-Trifluorobutoxy)benzaldehyde involves a reaction with triphenylphosphine and diethylazodicarboxylate in dichloromethane at 0 - 20℃ . The reaction is carried out in an inert atmosphere for about 3 hours . The solvent is then removed in vacuo and the residue is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for 4-(4,4,4-Trifluorobutoxy)benzaldehyde is 1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
4-(4,4,4-Trifluorobutoxy)benzaldehyde has a molecular weight of 232.2 g/mol. It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
1. Applications in Solid Phase Organic Synthesis
4-(4,4,4-Trifluorobutoxy)benzaldehyde and its derivatives are explored in the context of solid-phase organic synthesis. Studies like those by Swayze (1997) have shown that benzaldehyde derivatives can be used as linkers in this field. These linkers, upon reductive amination, yield secondary amines which can then be transformed into various derivatives, including ureas and sulfonamides. This process highlights the versatility of benzaldehyde derivatives in synthetic chemistry, particularly for the efficient synthesis of complex molecules.
2. In Polymer Synthesis and Fluorescent Materials
The study by Neilson et al. (2008) demonstrates the use of a benzaldehyde derivative, 4-(Trifluorovinyloxy)benzaldehyde, in the synthesis of novel polymers. These polymers are characterized by high molecular weight, excellent thermal stability, and significant fluorescence in both solution and thin film forms. This finding is crucial for developing new materials with potential applications in optics, electronics, and material science.
3. Catalysis and Chemical Transformations
In catalysis, benzaldehyde derivatives play a significant role. For example, Chen, Ozturk, & Sorensen (2017) explored the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes. This type of catalytic reaction is essential for creating specific molecular structures in organic synthesis, demonstrating the utility of benzaldehyde derivatives in facilitating complex chemical transformations.
4. Synthesis of High-Value Chemicals
Benzaldehyde and its derivatives are critical in synthesizing high-value chemicals like benzaldehyde itself, which has widespread applications. As noted by Takakura, Ono, Danjo, & Nozaki (2022), benzaldehyde is an essential compound with applications in the food industry due to its almond-like aroma. The enzymatic production process from L-phenylalanine highlights the potential for green and sustainable manufacturing methods in the chemical industry.
5. Photocatalysis and Environmental Applications
In environmental applications, benzaldehyde derivatives are used in photocatalysis, as seen in the work by Wu, An, & Song (2020). They developed a photocatalyst for benzyl alcohol photo-oxidation to produce benzaldehyde, showcasing the potential of these derivatives in creating environmentally friendly synthetic processes.
6. Molecular Docking and Pharmaceutical Applications
Furthermore, benzaldehyde derivatives are valuable in molecular docking studies, as shown by Ghalla, Issaoui, Bardak, & Atac (2018). They provide insights into the molecular interactions and electronic properties of these compounds, which are crucial for pharmaceutical applications and understanding enzyme inhibition mechanisms.
Safety And Hazards
properties
IUPAC Name |
4-(4,4,4-trifluorobutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSATUYAABUQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,4-Trifluorobutoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


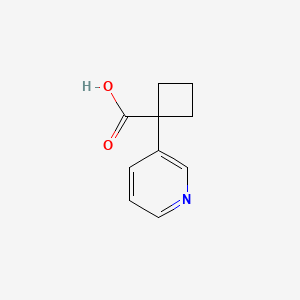
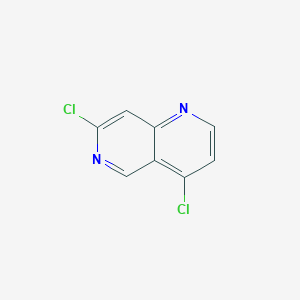
![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)
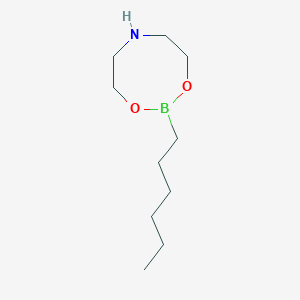
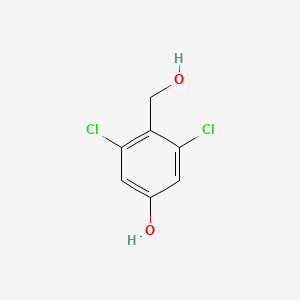
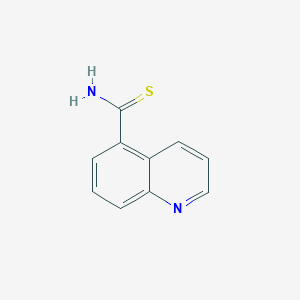
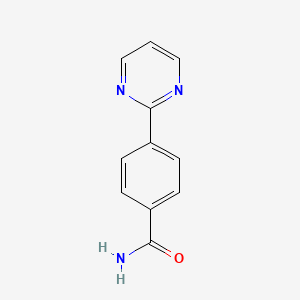
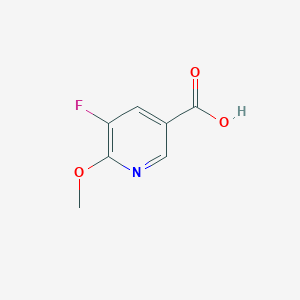
![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)
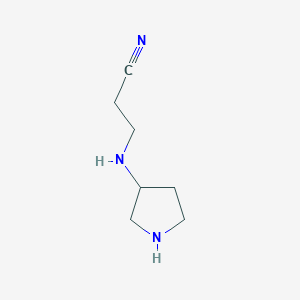
![2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1395976.png)
![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)
